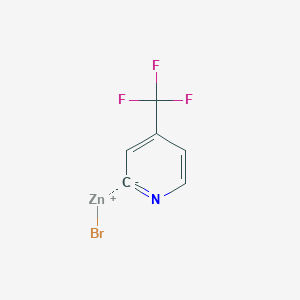

![molecular formula C25H18FN3O2 B2498359 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901247-43-6](/img/structure/B2498359.png)

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves versatile fluorophore building blocks, facilitating the construction of brightly fluorescent molecular sensors through facile synthetic procedures. These procedures enable the integration of the chromophore into various systems operating via intramolecular charge transfer, showcasing strong analyte-induced fluorescence enhancement or bright ratiometric dual emission for metal ion recognition (Rurack et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives has been extensively studied, revealing their suitability as organic fluorescent materials for light-emitting device applications. Structural modifications, such as amino substitutions, have been shown to significantly affect their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence (Uchacz et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazoloquinoline derivatives include Friedländer condensation and reactions leading to the formation of interferon-inducing activities, demonstrating the compound's versatile reactivity and potential for generating a wide range of biological activities. These synthetic approaches allow for the exploration of new pharmaceuticals and materials with specific functional properties (Crenshaw et al., 1976).

Physical Properties Analysis

The physical properties of pyrazoloquinoline derivatives, such as fluorescence behavior and absorption spectra, are influenced by their molecular structure. These properties are crucial for their applications in optical materials and devices. Studies have shown that modifications in the molecular structure can lead to changes in fluorescence and absorption, affecting their suitability for specific applications (Gondek et al., 2004).

Chemical Properties Analysis

The chemical properties of pyrazoloquinoline derivatives, including their reactivity and the formation of various functionalized materials, are key to their applications in fluorescent markers and probes. These properties are studied through quantum chemical simulations and experimental measurements, providing insights into their reactivity and potential for various applications (Saritha et al., 2022).

Applications De Recherche Scientifique

Photophysical Properties and Molecular Logic Applications

A study by Uchacz, Szlachcic, Wojtasik, Mac, and Stadnicka (2016) delves into the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, examining their solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These properties are essential for developing molecular logic switches, where the pH-dependent fluorescence of certain derivatives can function as multilevel logic gates, offering binary on-off responses based on environmental conditions. This study highlights the potential of these derivatives in creating sophisticated fluorescence-based sensors and computing elements (Uchacz et al., 2016).

Fluorescence Sensing and Detection

Mac, Uchacz, Wrobel, Danel, and Kulig (2010) synthesized novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating their application as sensors for the fluorescence detection of small inorganic cations (like lithium, sodium, barium, magnesium, and calcium) in solvents of varying polarities. The mechanism involves electron transfer from the electro-donative part of the molecule to the acceptor part (fluorophore), which is retarded upon complexation with inorganic cations. This property allows these compounds to act as sensitive and selective sensors for monitoring the presence of specific ions in environmental and biological samples (Mac et al., 2010).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O2/c1-14-3-8-18(9-15(14)2)29-25-19-10-22-23(31-13-30-22)11-21(19)27-12-20(25)24(28-29)16-4-6-17(26)7-5-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHPSRYMXMBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

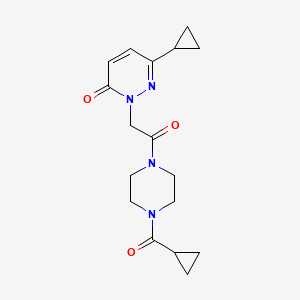

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

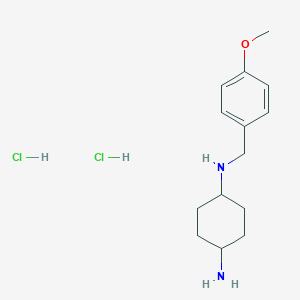

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)

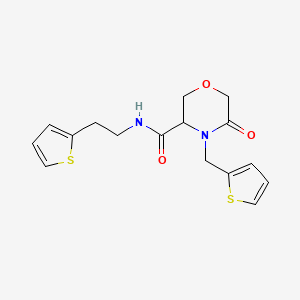

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)